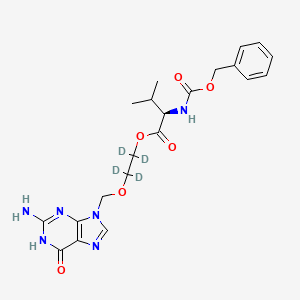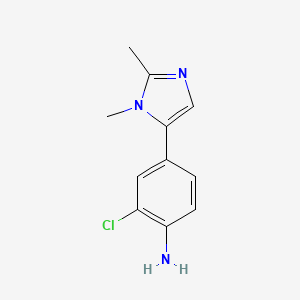
Tetrabenazine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabenazine N-Oxide is a derivative of tetrabenazine, a compound known for its dopamine-depleting effects and its use in the treatment of chorea associated with Huntington’s disease . This compound is an oxidized form of tetrabenazine, which introduces an oxygen atom into the molecular structure, potentially altering its chemical and biological properties.
准备方法
The synthesis of Tetrabenazine N-Oxide typically involves the oxidation of tetrabenazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
Tetrabenazine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to tetrabenazine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tetrabenazine N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter systems due to its structural similarity to tetrabenazine.
Medicine: Explored for its potential therapeutic effects in neurological disorders, similar to tetrabenazine.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of Tetrabenazine N-Oxide is believed to be similar to that of tetrabenazine. It likely inhibits vesicular monoamine transporter type 2 (VMAT2), which is responsible for transporting neurotransmitters like dopamine into synaptic vesicles . By inhibiting VMAT2, this compound may reduce the release of neurotransmitters, thereby modulating synaptic transmission and exerting its effects on the central nervous system .
相似化合物的比较
Tetrabenazine N-Oxide can be compared to other N-oxide derivatives and similar compounds, such as:
Tetrabenazine: The parent compound, known for its use in treating hyperkinetic movement disorders.
Valbenazine: A derivative of tetrabenazine with a similar mechanism of action but improved pharmacokinetic properties.
Deutetrabenazine: Another derivative with deuterium atoms incorporated to enhance metabolic stability and reduce side effects. This compound is unique due to its specific oxidation state, which may confer distinct chemical and biological properties compared to its parent compound and other derivatives.
属性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-5-oxido-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one |
InChI |
InChI=1S/C19H27NO4/c1-12(2)7-14-11-20(22)6-5-13-8-18(23-3)19(24-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-,20?/m0/s1 |
InChI 键 |
TZEAPZJQWIBZFZ-UIYGFSLZSA-N |
手性 SMILES |
CC(C)C[C@H]1C[N+]2(CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)[O-] |
规范 SMILES |
CC(C)CC1C[N+]2(CCC3=CC(=C(C=C3C2CC1=O)OC)OC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)




![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)







